7-Methylisoindolin-1-one
Overview
Description
7-Methylisoindolin-1-one is a chemical compound that falls under the category of isoindolinones . Isoindolinones are an important family of compounds present in a wide array of bioactive molecules .
Synthesis Analysis
The synthesis of isoindolin-1-one derivatives, including 7-Methylisoindolin-1-one, can be achieved through Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds . Another approach involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step, without utilizing any phase transfer, catalysts, or solvent during the reaction .Molecular Structure Analysis
The molecular structure of 7-Methylisoindolin-1-one is characterized by the presence of a methyl group attached to the isoindolin-1-one ring . The isoindolin-1-one substructure is fundamental for its biological activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .Scientific Research Applications
Synthesis of Isoindolin-1-one Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: Isoindolin-1-one derivatives are synthesized via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds .
- Methods of Application: A three-component, acid-free Ugi-type reaction is used to afford a free secondary amine precursor for the amide group. The formation of the amide may also be carried out under acidic conditions .
- Results: Four series of heterocyclic compounds were obtained using this method .
Antiviral Activities of Isoindolin-1-ones
- Scientific Field: Pharmacology
- Application Summary: Isoindolin-1-ones isolated from the stems of Nicotiana tabacum have shown significant anti-tobacco mosaic virus (anti-TMV) activities .
- Methods of Application: The anti-TMV activities of these compounds were tested at concentrations of 20 μM .
- Results: Compounds exhibited high anti-TMV activities with inhibition rates of 48.6%, 42.8%, and 71.5% . These rates are higher than the inhibition rate of the positive control (33.2%) .
Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Methods of Application: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results: The reaction resulted in the formation of various motifs of isoindolin-1-ones .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules .
- Methods of Application: Indole derivatives bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Results: Indole derivatives possess various pharmaceutical activities and synthetic applications .
Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives
- Scientific Field: Organic Chemistry
- Application Summary: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
- Methods of Application: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
- Results: The reaction resulted in the formation of various motifs of isoindolin-1-ones .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmacology
- Application Summary: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules .
- Methods of Application: Indole derivatives bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
- Results: Indole derivatives possess various pharmaceutical activities and synthetic applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTSDZPSPCZXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622225 | |
Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylisoindolin-1-one | |
CAS RN |
65399-02-2 | |
Record name | 2,3-Dihydro-7-methyl-1H-isoindol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65399-02-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40622225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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